Mirificin

准备方法

米里西芬通常从葛根冻干粉中分离出来,采用离心分配色谱和快速色谱相结合的方法 . 该过程包括真空干燥葛根的水-乙醇提取物,然后使用优化双相溶剂系统进行纯化和分离。 该系统包括乙酸乙酯、乙醇、水和 0.5% 乙酸作为流动相改性剂 . 使用光谱法和质谱法确认分离的米里西芬的特性 .

化学反应分析

米里西芬会发生各种化学反应,包括:

氧化: 米里西芬可以被氧化形成不同的产物,具体取决于使用的试剂和条件。

还原: 还原反应可以改变米里西芬中的糖苷键。

取代: 取代反应可以发生在化合物中存在的羟基上。

这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 形成的主要产物取决于具体的反应条件和使用的试剂 .

科学研究应用

米里西芬具有广泛的科学研究应用:

化学: 用作研究异黄酮糖苷及其化学性质的模型化合物。

生物学: 研究其在植物代谢中的作用及其对各种生物系统的影响。

作用机制

米里西芬主要通过其雌激素活性发挥作用。它与体内的雌激素受体结合,模拟天然雌激素的作用。 这种相互作用会影响各种分子通路,包括参与细胞生长、分化和凋亡的通路 . 此外,分子对接研究表明,米里西芬对酪氨酸酶的催化区域具有高亲和力,表明其在黑色素瘤和皮肤肿瘤预防中的潜力 .

相似化合物的比较

米里西芬与其他异黄酮糖苷类似,例如葛根素、3’-甲氧基葛根素和大豆苷 . 它由于其特殊的糖苷键及其独特的生物活性而具有独特性。 与葛根中含量较高的葛根素不同,米里西芬的含量较低,但已显示出显着的抗生物降解作用 .

类似的化合物包括:

- 葛根素

- 3’-甲氧基葛根素

- 大豆苷

生物活性

Mirificin, a bioactive isoflavone glycoside isolated from the kudzu root (Pueraria lobata), has garnered attention for its diverse biological activities. This compound exhibits significant pharmacological potential, including neuroprotective, antioxidant, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings and case studies.

Isolation and Characterization

This compound is primarily isolated from kudzu roots through advanced chromatographic techniques such as centrifugal partition chromatography (CPC) and flash chromatography (FC). In a study by Kaczmarek et al. (2022), this compound was isolated with a purity of 63% using an optimized biphasic solvent system. The study confirmed the identity of this compound through spectroscopic methods, including UV absorption and nuclear magnetic resonance (NMR) spectroscopy .

Neuroprotective Effects

Research indicates that this compound can cross the blood-brain barrier, which is crucial for its neuroprotective effects. A study demonstrated that intravenous administration of kudzu isoflavones, including this compound, significantly affected neurotransmitter levels in rats. Specifically, higher doses resulted in decreased dopamine concentrations and inhibited serotonin metabolism, suggesting a potential mechanism for neuroprotection against excitotoxicity during ischemic events .

Antioxidant Activity

This compound has been shown to possess strong antioxidant properties. It can scavenge free radicals effectively, contributing to its potential in preventing oxidative stress-related diseases. The antioxidant activity is crucial for mitigating cellular damage and has implications in aging and various degenerative diseases .

Anticancer Potential

In vitro studies have demonstrated that this compound acts as a potent inhibitor of tyrosinase, an enzyme involved in melanin production and implicated in melanoma development. Molecular docking studies revealed that this compound has a high affinity for the catalytic region of tyrosinase, suggesting its potential use in melanoma prevention and treatment .

Detailed Research Findings

The following table summarizes key research findings related to the biological activities of this compound:

Case Studies

Several case studies have explored the clinical implications of compounds derived from kudzu roots, including this compound:

- Neurodegenerative Disorders : A clinical study assessed the effects of kudzu-derived isoflavones on patients with neurodegenerative disorders, highlighting improvements in cognitive function attributed to neuroprotective effects .

- Skin Health : Another study focused on the application of this compound in dermatological formulations aimed at reducing hyperpigmentation through its tyrosinase inhibition properties .

属性

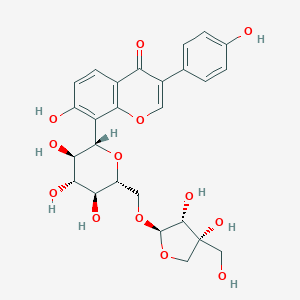

IUPAC Name |

8-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O13/c27-9-26(35)10-38-25(24(26)34)37-8-16-19(31)20(32)21(33)23(39-16)17-15(29)6-5-13-18(30)14(7-36-22(13)17)11-1-3-12(28)4-2-11/h1-7,16,19-21,23-25,27-29,31-35H,8-10H2/t16-,19-,20+,21-,23+,24+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXWGKPUSLRPHX-QOIVFALESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)OCC2C(C(C(C(O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301337021 | |

| Record name | Mirificin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301337021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103654-50-8 | |

| Record name | Mirificin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103654508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mirificin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301337021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIRIFICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FQ75MJ4HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。